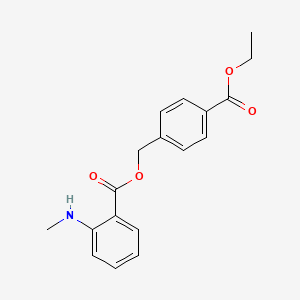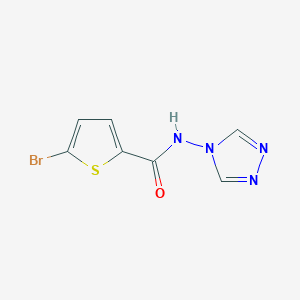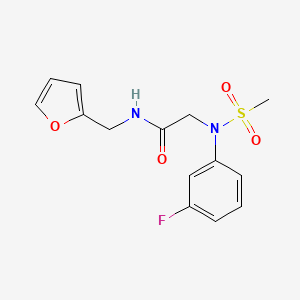
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
作用機序
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various proteins that play a key role in the regulation of cellular processes. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a key role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione have been extensively studied. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
実験室実験の利点と制限
The advantages of using 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments include its potent inhibitory activity against GSK-3β, its ability to activate various signaling pathways, and its potential applications in various fields of science. The limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the use of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione as a tool for the study of various cellular processes, including gene expression and cell cycle progression, is another potential direction for future research.
合成法
The synthesis of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst. The final product is obtained by the reduction of the nitro group using a suitable reducing agent.
科学的研究の応用
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been shown to be a potent inhibitor of GSK-3β, an enzyme that plays a key role in the regulation of various cellular processes, including glycogen synthesis, gene expression, and cell cycle progression. GSK-3β has also been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer, making it an attractive target for drug development.
特性
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O5/c1-6-4-10(13-20-6)14-11(16)8-3-2-7(15(18)19)5-9(8)12(14)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNPIXKHBUSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
